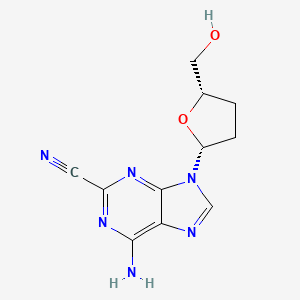

Adenosine, 2-cyano-2',3'-dideoxy-

Description

Contextualization within the Nucleoside Analog Landscape

Nucleoside analogs are synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. mdpi.comnih.gov These mimics can interfere with essential cellular processes, particularly nucleic acid replication, making them powerful tools in biochemical research and as therapeutic agents. nih.govmdpi.com 2-Cyano-2',3'-dideoxyadenosine fits squarely within this class of molecules, featuring two critical modifications to the natural deoxyadenosine (B7792050) structure: the absence of hydroxyl groups at the 2' and 3' positions of the sugar moiety and the addition of a cyano group.

The development of 2',3'-dideoxynucleosides marked a pivotal moment in molecular biology and medicine. Their defining feature is the lack of a 3'-hydroxyl group on the sugar ring, a crucial component for the formation of the phosphodiester bond that extends a growing DNA or RNA chain. wikipedia.orgtaylorandfrancis.com When a dideoxynucleoside is incorporated into a nucleic acid strand by a polymerase enzyme, it acts as a "chain terminator," halting further elongation. wikipedia.orgresearchgate.net

This property was famously harnessed by Frederick Sanger in the 1970s to develop the dideoxy chain-termination method of DNA sequencing, a revolutionary technique that enabled the precise determination of the order of nucleotide bases in a DNA molecule. wikipedia.orgnumberanalytics.com Beyond sequencing, the chain-terminating mechanism of dideoxynucleosides has been a foundational principle in the development of antiviral drugs, particularly those targeting reverse transcriptases of retroviruses like HIV. nih.govpnas.org By selectively inhibiting viral DNA synthesis, these compounds can effectively suppress viral replication. researchgate.netpnas.org

The introduction of a cyano (-C≡N) group to a nucleoside analog is a strategic modification aimed at enhancing its biological activity and selectivity. biorxiv.orgresearchgate.net The cyano group is a small, electron-withdrawing moiety that can influence the molecule's electronic properties, conformation, and interactions with target enzymes. beilstein-journals.org

In the context of nucleoside analogs, cyano modifications have been shown to confer potent antiviral and anticancer activities. biorxiv.orgresearchgate.net For example, the addition of a cyano group at the 4'-position of the sugar ring in some nucleosides has demonstrated significant activity against both HIV-1 and hepatitis B virus (HBV). clockss.org The rationale behind this modification often involves improving the binding affinity of the analog to the active site of a viral polymerase or altering its metabolic stability. beilstein-journals.orgnih.gov The presence of the cyano group can create favorable nonpolar contacts within the enzyme's active site, potentially enhancing its inhibitory potency. nih.gov

Historical Perspective of Adenosine (B11128) Analog Research

The exploration of adenosine analogs has a rich history, driven by the central role of adenosine in numerous physiological processes. nih.govnih.gov Adenosine itself acts as a neuromodulator and is involved in energy metabolism and cardiovascular function. nih.govtaylorandfrancis.com Early research focused on understanding the structure-activity relationships of adenosine and its derivatives to modulate these biological pathways. nih.gov

A significant breakthrough in the therapeutic application of adenosine analogs came with the discovery of their antiviral properties. wikipedia.org This led to the synthesis and evaluation of a vast library of modified adenosine nucleosides. The development of 2',3'-dideoxyadenosine (B1670502) (ddA), also known as didanosine, was a landmark achievement in the fight against HIV. nih.govcaymanchem.com As a prodrug, ddA is converted in the body to its active triphosphate form, which then acts as a chain terminator for the HIV reverse transcriptase. caymanchem.com The success of ddA and other dideoxynucleosides spurred further research into novel modifications, including the incorporation of various functional groups to improve efficacy and overcome drug resistance. nih.gov The synthesis of 2-Cyano-2',3'-dideoxyadenosine represents a continuation of this line of inquiry, building upon decades of research into the medicinal chemistry of adenosine analogs. acs.org

Research Imperatives for 2-Cyano-2',3'-dideoxyadenosine

The primary motivation for the synthesis and investigation of 2-Cyano-2',3'-dideoxyadenosine stems from the ongoing need for new and improved antiviral and anticancer agents. The emergence of drug-resistant viral strains and the quest for more selective and less toxic cancer chemotherapeutics are major drivers in this field. biorxiv.org

Research into this specific compound is guided by several key imperatives:

Enhanced Antiviral Potency: The combination of the dideoxy scaffold and the cyano modification holds the potential for synergistic effects, leading to a more potent inhibition of viral polymerases.

Overcoming Drug Resistance: Novel structural modifications may allow the analog to effectively inhibit drug-resistant variants of viral enzymes that have evolved to evade existing therapies. nih.gov

Improved Selectivity: A critical goal in drug design is to maximize the effect on the target (e.g., a viral enzyme) while minimizing effects on host cell enzymes, thereby reducing toxicity. The cyano group may contribute to a more selective binding profile. nih.gov

Elucidation of Structure-Activity Relationships: Studying compounds like 2-Cyano-2',3'-dideoxyadenosine provides valuable data for understanding how specific chemical modifications influence biological activity. This knowledge is crucial for the rational design of future therapeutic agents. acs.org

Structure

3D Structure

Properties

CAS No. |

122970-25-6 |

|---|---|

Molecular Formula |

C11H12N6O2 |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile |

InChI |

InChI=1S/C11H12N6O2/c12-3-7-15-10(13)9-11(16-7)17(5-14-9)8-2-1-6(4-18)19-8/h5-6,8,18H,1-2,4H2,(H2,13,15,16)/t6-,8+/m0/s1 |

InChI Key |

AJLNSZXRKWSDGC-POYBYMJQSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C#N)N |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C#N)N |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Modifications of 2 Cyano 2 ,3 Dideoxyadenosine

Stereoselective Synthesis Approaches for 2',3'-Dideoxyadenosine (B1670502) Derivatives

Achieving the correct three-dimensional arrangement of atoms, or stereochemistry, is critical for the biological function of nucleoside analogs. The synthesis of 2',3'-dideoxyadenosine derivatives often starts from more common ribonucleosides or 2'-deoxynucleosides, requiring precise chemical steps to remove or modify the hydroxyl groups at the 2' and 3' positions of the sugar ring. acs.orgrsc.orgnih.govnih.gov

Regioselective functionalization ensures that chemical changes occur at a specific position on a molecule. For 2',3'-dideoxyadenosine derivatives, controlling reactions at the 2'-position is a key challenge. One common strategy involves starting with a precursor that has a 2'-hydroxyl group, such as 2'-deoxyadenosine (B1664071). beilstein-journals.org This hydroxyl group can be oxidized to a ketone, which then allows for the introduction of new functional groups with specific stereochemistry. beilstein-journals.org Another approach involves creating a double bond between the 2' and 3' carbons (a 2',3'-didehydro-2',3'-dideoxy nucleoside), which can then be selectively functionalized. nih.gov Enzymatic methods, using lipases for instance, have also been developed to achieve regioselective acylation at specific hydroxyl groups on the sugar moiety, which can then be used to differentiate between positions for further reactions. acs.orgnih.gov

The cyano group (C≡N) is a key functional feature of the target compound. fiveable.me Introducing this group at the 2'-position of a dideoxyadenosine scaffold can be accomplished through several methods. One approach involves the addition of a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), to a reactive intermediate. uni-goettingen.de For example, a precursor with a suitable leaving group at the 2'-position can undergo nucleophilic substitution with a cyanide ion. acs.org Alternatively, the addition of hydrogen cyanide (HCN) across a double bond, such as in a 2'-methylene nucleoside precursor, can install both the cyano group and a methyl group at the 2'-position. researchgate.net The choice of method and reaction conditions is critical to control the stereochemical outcome of the final product. rsc.org

Synthesis of Phosphorylated Analogs and Prodrugs

For nucleoside analogs to be active, they must be converted inside the cell into their triphosphate form. This process can be inefficient. To overcome this, phosphorylated analogs and prodrugs are synthesized to facilitate intracellular delivery and activation. researchgate.net

The ProTide approach is a highly successful prodrug strategy that masks a nucleoside monophosphate to improve its ability to enter cells. researchgate.netcardiff.ac.ukcardiff.ac.uk A ProTide consists of the nucleoside monophosphate where the phosphate (B84403) group is chemically bonded to an amino acid ester and an aryloxy group (like phenol). cardiff.ac.ukacs.org This design neutralizes the negative charge of the phosphate, making the molecule more lipophilic and able to diffuse across the cell membrane. nih.gov Once inside the cell, cellular enzymes cleave the masking groups to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate. acs.orgacs.org The synthesis of these phosphoramidates involves coupling the 5'-hydroxyl group of the nucleoside with a pre-assembled phosphoramidate (B1195095) reagent, often a phosphorochloridate. acs.orggoogle.com The chirality at the phosphorus atom is a key consideration, as different diastereomers can have different biological activities, leading to the development of diastereoselective synthetic methods. researchgate.net

Table 1: Key Components of a ProTide Prodrug

| Component | Function | Example Moiety |

|---|---|---|

| Nucleoside Analog | The core therapeutic agent | 2-Cyano-2',3'-dideoxyadenosine |

| Phosphate Group | Forms the monophosphate to be delivered | Phosphoramidate |

| Amino Acid | Masks the phosphate; aids in enzymatic cleavage | L-Alanine |

This table illustrates the general structure of a ProTide, designed to enhance cellular uptake and bypass initial phosphorylation steps.

The ultimate active form of the nucleoside analog is its 5'-triphosphate. The direct chemical synthesis of nucleoside triphosphates is challenging but can be achieved using various phosphorylating agents. cancer.govmdpi.com A common method is the one-pot Ludwig-Eckstein procedure, which involves reacting the nucleoside with phosphorus oxychloride (POCl₃) and then with a pyrophosphate salt to build the triphosphate chain. mdpi.com Protecting groups are often used on the nucleobase and any other reactive sites to ensure the phosphorylation occurs only at the 5'-hydroxyl position. nih.govnih.gov Alternatively, enzymatic methods can be employed, where kinases are used to sequentially add phosphate groups to the nucleoside monophosphate to form the diphosphate (B83284) and then the triphosphate. acs.orgvu.lt

Derivatization Strategies for Structure-Activity Relationship Studies

To understand how the different parts of the 2-Cyano-2',3'-dideoxyadenosine molecule contribute to its activity, chemists create a series of related compounds (analogs) and test them. This is known as a structure-activity relationship (SAR) study. nih.gov Modifications can be made to the nucleobase (adenine), the sugar ring, or the cyano group. researchgate.nethkbu.edu.hk For example, the adenine (B156593) base could be altered, or different substituents could be placed at the 2'-position alongside the cyano group. researchgate.net The goal is to identify which molecular features are essential for activity and to potentially design more potent or selective compounds. nih.gov

Table 2: Examples of Derivatization for SAR Studies

| Modification Site | Type of Change | Rationale |

|---|---|---|

| 2'-Position | Replace cyano with other electron-withdrawing groups | To study the electronic requirements at this position. |

| Purine (B94841) Base | Modify the 6-amino group or other ring positions | To explore interactions with target enzymes. |

| Sugar Moiety | Introduce fluorine or other groups at remaining positions | To alter the sugar pucker and conformational flexibility. |

This table outlines common strategies used in SAR studies to probe the functional importance of different parts of the lead compound.

Chemical Modulators for Enhanced Cellular Delivery

The cellular membrane presents a significant obstacle for the uptake of nucleoside analogues, which are often hydrophilic. Furthermore, many of these compounds must be phosphorylated intracellularly to their active triphosphate form, a process that can be slow and inefficient, thereby limiting their biological activity. To address these challenges, various chemical modulators, primarily in the form of prodrugs, have been developed. These strategies mask the polar phosphate group, creating a lipophilic entity that can more readily diffuse across the cell membrane. Once inside the cell, the masking groups are enzymatically or chemically cleaved to release the active nucleoside monophosphate.

Two prominent and highly successful prodrug technologies applicable to dideoxynucleosides are the ProTide and cycloSal approaches.

The ProTide Approach

The ProTide (Pro-nucleotide) technology masks the monophosphate of a nucleoside analogue with an aryl group and an amino acid ester. nih.govcardiff.ac.uk This phosphoramidate structure is neutral and lipophilic, facilitating its passage through the cell membrane. nih.gov Intracellular enzymes, such as carboxylesterases and phosphoramidases (like HINT1), cleave the masking moieties to release the nucleoside monophosphate, effectively bypassing the initial and often rate-limiting nucleoside kinase-dependent phosphorylation step. nih.govnih.gov

This technology has been successfully applied to numerous nucleoside analogues, including the parent compound 2',3'-dideoxyadenosine (ddA), leading to a significant enhancement of antiviral potency. researchgate.netacs.org The general structure of a ProTide involves the nucleoside linked to a phosphorus center, which is also bonded to an aryloxy group (e.g., phenoxy) and an amino acid ester (e.g., L-alaninyl methyl ester). acs.org

Table 1: General Structure and Components of a ProTide

| Component | Description | Example |

|---|---|---|

| Nucleoside Analogue | The core therapeutic agent. | 2-Cyano-2',3'-dideoxyadenosine |

| Aryl Group | Masks one hydroxyl of the phosphate, enhancing lipophilicity. | Phenyl, Naphthyl |

| Amino Acid Ester | Masks the second hydroxyl of the phosphate; cleaved by esterases. | L-Alanine methyl ester |

This table illustrates the constituent parts of a ProTide, a common prodrug strategy to enhance cellular delivery.

The cycloSal-Pronucleotide Approach

The cycloSaligenyl (cycloSal) strategy represents another effective method for delivering nucleoside monophosphates into cells. nih.gov In this approach, the nucleoside monophosphate is converted into a lipophilic cyclic phosphotriester using a substituted salicyl alcohol. nih.gov These cycloSal derivatives are stable externally but are designed to hydrolyze under specific intracellular conditions to release the nucleoside monophosphate and the corresponding salicyl alcohol derivative. nih.gov

Studies on 2',3'-dideoxyadenosine (ddA) have demonstrated that cycloSal-ddAMP derivatives exhibit significantly higher lipophilicity and antiviral potency (up to 100-fold against HIV-1) compared to the parent nucleoside. nih.gov This enhancement is attributed to the efficient intracellular delivery of the monophosphate, bypassing both cellular uptake and initial phosphorylation barriers. nih.gov

Table 2: Comparison of Parent Nucleoside vs. cycloSal-Pronucleotide (Based on ddA data)

| Property | 2',3'-Dideoxyadenosine (ddA) | cycloSal-ddAMP Derivative |

|---|---|---|

| Cellular Uptake | Relies on diffusion or transporters; can be inefficient. nih.gov | Enhanced via passive diffusion due to high lipophilicity. nih.gov |

| Activation | Requires initial phosphorylation by cellular kinases. | Bypasses initial phosphorylation; delivers ddAMP directly. nih.gov |

| Lipophilicity (log P) | Low | 7- to 43-fold higher than parent nucleoside. nih.gov |

| Antiviral Potency | Baseline activity | Up to 100-fold higher against HIV-1. nih.gov |

This interactive table compares the properties of a parent nucleoside with its cycloSal prodrug, using published data for the closely related compound ddA to illustrate the advantages of the pronucleotide strategy.

Synthesis of Oligonucleotides Incorporating Dideoxy- and Cyano-modified Nucleosides

The incorporation of modified nucleosides like 2-cyano-2',3'-dideoxyadenosine into oligonucleotides is crucial for applications in antisense technology, diagnostics, and structural biology. The gold standard for this process is solid-phase chemical synthesis using the phosphoramidite (B1245037) method. twistbioscience.comwikipedia.org This technique allows for the sequential, cycle-by-cycle addition of nucleotide building blocks to a growing chain that is attached to a solid support. wikipedia.org

To incorporate a custom nucleoside, it must first be converted into a reactive phosphoramidite monomer. This involves a multi-step chemical synthesis to appropriately protect the functional groups that should not react during the oligonucleotide assembly. twistbioscience.comatdbio.com

Synthesis of the Phosphoramidite Building Block

For 2-cyano-2',3'-dideoxyadenosine, the synthesis of its phosphoramidite building block would proceed as follows:

Protection of the 5'-Hydroxyl Group: The 5'-OH group is protected with an acid-labile group, most commonly the dimethoxytrityl (DMT) group. This protection prevents the 5'-OH from reacting out of turn and allows for its selective removal at the start of each coupling cycle. twistbioscience.comatdbio.com

Protection of the Exocyclic Amine: The N⁶-amino group of the adenine base is protected to prevent side reactions. Common protecting groups include benzoyl (Bz) or phthaloyl (Phth). nih.govmdpi.com

Phosphitylation of the 3'-Hydroxyl Group: The 3'-OH group is reacted with a phosphitylating agent to introduce the reactive phosphoramidite moiety. The most common agent for this is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, which yields the highly reactive 3'-O-(2-cyanoethyl N,N-diisopropylphosphoramidite). atdbio.comthermofisher.com The 2-cyanoethyl group serves as a temporary protecting group for the phosphate backbone during synthesis. twistbioscience.comatdbio.com

Table 3: Key Functional Groups in a 2-Cyano-2',3'-dideoxyadenosine Phosphoramidite

| Position/Group | Modification/Protecting Group | Purpose |

|---|---|---|

| 5'-OH | Dimethoxytrityl (DMT) | Protects the 5'-hydroxyl; removed to allow chain elongation. |

| N⁶-Amine | Benzoyl (Bz) or similar | Prevents side reactions at the nucleobase. |

| 3'-OH | 2-Cyanoethyl N,N-diisopropylphosphoramidite | Creates the reactive species for coupling to the growing oligonucleotide chain. |

| Phosphate | 2-Cyanoethyl | Protects the phosphite (B83602) triester linkage after coupling; removed during final deprotection. |

This table details the essential components of a phosphoramidite monomer required for incorporating 2-cyano-2',3'-dideoxyadenosine into a synthetic oligonucleotide.

Oligonucleotide Synthesis Cycle

Once the custom phosphoramidite is prepared, it can be used in an automated DNA synthesizer. Each cycle of nucleotide addition involves four key steps:

De-blocking (Detritylation): The DMT group is removed from the 5'-OH of the resin-bound nucleotide chain using a mild acid. atdbio.com

Coupling: The custom phosphoramidite building block is activated (e.g., with tetrazole) and added to the deprotected 5'-OH of the growing chain, forming a new phosphite triester linkage. beilstein-journals.org

Capping: Any unreacted 5'-OH groups are acetylated to prevent them from participating in subsequent cycles, thus minimizing the formation of deletion mutants.

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an oxidizing agent like iodine in the presence of water. atdbio.com

This cycle is repeated until the desired sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed using a strong base, such as concentrated ammonium (B1175870) hydroxide, to yield the final modified oligonucleotide. atdbio.comnih.gov

Iii. Structural Biology and Conformational Analysis of 2 Cyano 2 ,3 Dideoxyadenosine and Its Derivatives

Conformational Preferences of the Sugar Moiety

The addition of a substituent at the 2'-position significantly influences the sugar's conformational equilibrium. glenresearch.com Electron-withdrawing groups, in particular, can exert a strong stereoelectronic effect. While direct studies on 2'-cyano-2',3'-dideoxyadenosine are limited, research on related nucleosides with cyano substitutions provides significant insight. For instance, studies on 4'-cyano substituted nucleosides have shown that the cyano group stabilizes the sugar ring in the North (C2'-exo/C3'-endo) conformation. This effect is attributed to the stereoelectronic influence of the electronegative cyano group. nih.govacs.org

Similarly, other electronegative substituents at the 2'-position, such as fluorine, strongly bias the equilibrium towards the C3'-endo (North) conformation. rsc.orgnih.gov This preference is a key factor in the ability of some modified nucleosides to enhance the stability of RNA duplexes. A 2',4'-cyanomethylene bridged nucleoside was also designed to lock the sugar conformation in the North. diva-portal.org Therefore, it is highly probable that the 2'-cyano group in 2-cyano-2',3'-dideoxyadenosine would shift the conformational equilibrium from the South-preference of the parent ddA to a North-preference, thereby pre-organizing the nucleoside for an A-form helical geometry.

Table 1: Conformational Preferences of Deoxyadenosine (B7792050) Analogues

| Compound | Substituent(s) | Predominant Sugar Pucker | Conformation Family | Reference(s) |

|---|---|---|---|---|

| 2',3'-Dideoxyadenosine (B1670502) (ddA) | None (dideoxy) | South (C3'-exo) | DNA-like (B-form) | nih.gov |

| 4'-Cyano-2'-deoxyadenosine | 4'-CN | North (C3'-endo) | RNA-like (A-form) | nih.govacs.org |

| 2'-Deoxy-2'-fluororibofuranosyl uracil | 2'-F (ribo) | North (C3'-endo, ~69%) | RNA-like (A-form) | nih.gov |

| 2'-Deoxy-2'-fluoroarabinofuranosyl uracil | 2'-F (ara) | South (C2'-endo, ~57%) | DNA-like (B-form) | nih.gov |

| 2-Cyano-2',3'-dideoxyadenosine | 2'-CN | Predicted: North (C3'-endo) | Predicted: RNA-like (A-form) | Inferred from nih.govacs.orgrsc.orgnih.gov |

This is an interactive table. You can sort and filter the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of nucleosides in solution. ttu.ee The conformational equilibrium of the sugar moiety is typically analyzed using proton-proton coupling constants (³J-values), particularly ³J(H1'-H2'). nih.gov The magnitude of this coupling constant is directly related to the dihedral angle between the H1' and H2' protons, which in turn reflects the sugar pucker. A small coupling constant (0-2 Hz) is indicative of a North conformation, while a large coupling constant (8-10 Hz) signifies a South conformation. nih.gov Intermediate values suggest a dynamic equilibrium between the two states.

For the parent 2',3'-dideoxynucleosides, extensive 500-MHz ¹H-NMR studies have been used to define the pseudorotational parameters of the sugar ring, confirming a preference for the South-type geometry. nih.gov In addition to coupling constants, Nuclear Overhauser Effect (NOE) experiments provide information about the distances between protons. acs.org For instance, the orientation of the adenine (B156593) base relative to the sugar (the glycosidic torsion angle, χ) can be determined by observing NOEs between the base protons (H8 or H2) and the sugar protons (H1', H2', etc.). The presence of NOEs between H8 and H1' is characteristic of an anti conformation, which is predominant in standard DNA and RNA helices, while NOEs between H8 and H2' can indicate a syn conformation. uni-konstanz.de A comprehensive NMR analysis of 2-cyano-2',3'-dideoxyadenosine would be essential to precisely quantify the North/South population and determine its preferred glycosidic angle.

Interactions with Nucleic Acid Structures

When a modified nucleoside is incorporated into a DNA or RNA strand, its intrinsic conformational preferences can significantly affect the stability and structure of the resulting duplex.

The effect of a 2'-modification on duplex stability is complex and depends on the nature of the substituent and the type of duplex (DNA/DNA, DNA/RNA, or RNA/RNA). The stability is typically measured by the melting temperature (Tm), the temperature at which half of the duplex dissociates.

Studies on oligonucleotides containing 2'-C-cyanoalkyl modifications have shown that these substitutions lead to a decrease in the stability of duplexes with both complementary DNA and RNA strands. soton.ac.uk In contrast, modifications with a 2'-O-cyanoethyl group have been found to increase the thermal stability of RNA/RNA duplexes. acs.orgresearchgate.net For example, a 14-mer RNA duplex where uridine (B1682114) was modified with a 2'-O-cyanoethyl group showed a Tm increase of 19°C compared to the unmodified RNA/RNA duplex. acs.org This stabilization is often attributed to the pre-organization of the sugar into the RNA-like North conformation, which reduces the entropic penalty of duplex formation. However, modifications on the base can also play a role; for instance, 5-cyanouridine (B3052719) incorporated into an RNA duplex was found to dramatically decrease both stability and base-pairing specificity. nih.gov Given these varied results, the precise impact of an unsubstituted 2'-cyano group on the stability of a duplex containing 2-cyano-2',3'-dideoxyadenosine requires experimental determination through thermal melting studies.

Table 2: Effect of Cyano-Modifications on Nucleic Acid Duplex Stability (ΔTm)

| Modification | Duplex Type | Change in Melting Temp. (ΔTm per modification) | Reference(s) |

|---|---|---|---|

| 2'-C-Cyanoalkyl-2'-deoxyuridine | DNA/DNA | Destabilizing | soton.ac.uk |

| 2'-C-Cyanoalkyl-2'-deoxyuridine | DNA/RNA | Destabilizing | soton.ac.uk |

| 2'-O-Cyanoethyl-uridine | RNA/RNA | Stabilizing (+19°C for fully modified strand) | acs.org |

| 2'-O-Cyanoethyl-adenosine | RNA/RNA | Slightly Stabilizing (+3°C for fully modified strand) | acs.org |

| 5-Cyano-2'-deoxyuridine | DNA/DNA | Slightly Destabilizing | nih.gov |

| 5-Cyanouridine | RNA/RNA | Highly Destabilizing | nih.gov |

This is an interactive table. You can sort and filter the data.

DNA adducts are formed when reactive chemical species covalently bind to DNA, a process that can lead to mutations if not repaired. The stereochemistry of the nucleoside, including the sugar pucker and the orientation of the adduct itself, can be critical in determining the biological consequences of the lesion. nih.govnih.gov

While there is no specific research on adducts formed with 2-cyano-2',3'-dideoxyadenosine, studies on other adducted nucleosides demonstrate the importance of stereochemistry. For example, the formation of interstrand DNA crosslinks by acetaldehyde-derived adducts is dependent on the stereochemistry of the adduct. nih.gov Similarly, the mutagenic potential of N2-(1-carboxyethyl)-2'-deoxyguanosine (CEdG) adducts is influenced by the stereochemistry at the adducted carbon, with different stereoisomers leading to different mispairing preferences by DNA polymerases. nih.gov

The conformational bias imposed by the 2'-cyano group in 2-cyano-2',3'-dideoxyadenosine would likely influence the stereochemical outcome of any adduct formation at the adenine base. A North-puckered sugar would alter the accessibility of the base within the grooves of a DNA or RNA helix, potentially favoring the formation of specific stereoisomers of an adduct. The resulting adduct's orientation and its interaction with the DNA replication or repair machinery would be a function of both the adduct's intrinsic stereochemistry and the conformation of the modified sugar. Further research is needed to explore these potential interactions and their structural and biological implications.

Insufficient Information Available for 2-Cyano-2',3'-dideoxyadenosine

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the cellular and subcellular pharmacology of Adenosine (B11128), 2-cyano-2',3'-dideoxy- as per the requested outline.

The provided structure requires in-depth research findings on the compound's mechanisms of cellular translocation, the role of nucleoside transporters, passive diffusion components, and its intracellular metabolic activation pathways, including specific phosphorylation and deamination events.

The search results consistently yield information on the parent compound, 2',3'-dideoxyadenosine (ddA) , and its primary metabolite, 2',3'-dideoxyinosine (ddI) . While the pharmacology of these related compounds is well-documented, specific studies detailing the cellular uptake and metabolic fate of the 2-cyano derivative are not present in the accessible literature. Research on other cyano-nucleoside analogs, such as 2'-C-cyano-2'-deoxy-1-beta-D-arabino-pentofuranosylcytosine (CNDAC), exists but pertains to a different class of nucleoside (cytidine analog) and cannot be accurately extrapolated to the requested adenosine analog.

Generating content based on the parent compound would be scientifically inaccurate and would not adhere to the strict instructions to focus solely on Adenosine, 2-cyano-2',3'-dideoxy- . To maintain scientific accuracy and avoid speculation, this article cannot be completed as requested due to the lack of specific research data for this particular chemical entity.

V. Molecular Mechanisms of Action and Target Interactions of 2 Cyano 2 ,3 Dideoxyadenosine

Inhibition of Nucleic Acid Polymerases

2-Cyano-2',3'-dideoxyadenosine, after intracellular phosphorylation to its active triphosphate form, 2-cyano-2',3'-dideoxyadenosine triphosphate, serves as a potent inhibitor of nucleic acid polymerases. This inhibition is a cornerstone of its therapeutic potential.

The triphosphate form of 2',3'-dideoxyadenosine (B1670502) acts as a competitive inhibitor of DNA polymerases. pnas.org This inhibition arises from its structural similarity to the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). The analog competes with dATP for the active site of the DNA polymerase enzyme. pnas.orgnih.gov Studies have demonstrated that 2',3'-dideoxyribonucleoside 5'-triphosphates (ddNTPs) can strongly inhibit the activity of various DNA polymerases, including DNA polymerase I, calf thymus DNA polymerase alpha, and rat liver DNA polymerase beta. nih.govnih.gov The inhibitory effect is often more pronounced than that of other known DNA synthesis inhibitors like arabinonucleoside 5'-triphosphates. nih.gov The presence of certain ions, such as Mn2+, can enhance the inhibitory power of ddNTPs on DNA polymerase alpha by potentially increasing the affinity of the dideoxynucleotide to the enzyme. nih.gov

| Compound | Target Enzyme | Mechanism of Inhibition | Key Findings |

|---|---|---|---|

| 2',3'-dideoxyadenosine triphosphate (ddATP) | E. coli DNA Polymerase | Competitive with dATP | Early in synthesis, ddATP acts as a competitive inhibitor. pnas.org |

| 2',3'-dideoxyribonucleoside 5'-triphosphates (ddNTPs) | DNA Polymerase I, DNA Polymerase α, DNA Polymerase β | Competitive with corresponding dNTPs | Effective inhibitors, with their effect being more significant than some other known inhibitors. nih.gov |

| ddNTPs (ddATP, ddCTP, ddGTP, ddTTP) | Mouse Myeloma DNA Polymerase α | Competitive with corresponding dNTPs | Inhibition is strong in the presence of Mn2+ and is not due to enzyme inactivation. nih.gov |

The defining mechanism of action for 2',3'-dideoxynucleosides, including 2-cyano-2',3'-dideoxyadenosine, is the termination of DNA chain elongation. wikipedia.org Once the triphosphate form of the analog is incorporated into a growing DNA strand by a polymerase, the absence of a hydroxyl group at the 3' position of the ribose sugar makes it impossible to form a phosphodiester bond with the next incoming nucleotide. wikipedia.orgbiosyn.com This effectively halts further extension of the DNA chain. pnas.orgwikipedia.org This "chain-terminating" property is the basis for the Sanger sequencing method of DNA. wikipedia.orgbiosyn.com The incorporated dideoxynucleotide monophosphate residue at the 3'-terminus of the primer effectively blocks further DNA synthesis. nih.gov

Dideoxynucleosides have been extensively studied for their ability to inhibit viral reverse transcriptases (RTs), which are crucial for the replication of retroviruses like HIV and hepadnaviruses like HBV. The triphosphate derivatives of these nucleoside analogs compete with natural deoxynucleotides for the active site of the RT and, upon incorporation, cause chain termination of the viral DNA. nih.gov

Specifically, analogs such as 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) have demonstrated potent inhibitory activity against both HBV and HIV-1. nih.govnih.gov Molecular modeling suggests that the structural features of these analogs, such as the 4'-cyano group, influence their binding affinity within the polymerase active site of different RTs. nih.govnih.gov For instance, the shallower hydrophobic pocket of HBV-RT may better accommodate the 4'-cyano group of CAdA-triphosphate compared to the longer 4'-ethynyl group of other analogs. nih.govnih.gov Conversely, the deeper pocket of HIV-1 RT can efficiently accommodate both substitutions. nih.govnih.gov The introduction of a cyano group at the 4' position can also stabilize the sugar ring in a conformation that is favorable for incorporation by HIV-1 RT. nih.govasm.org

| Compound | Virus | IC50 | Reference |

|---|---|---|---|

| 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) | HBV | 0.4 nM | nih.govnih.gov |

| HIV-1 | 0.4 nM | nih.govnih.gov | |

| Entecavir (ETV) | HBV | 0.7 nM | nih.govnih.gov |

| HIV-1 | 1,000 nM | nih.govnih.gov | |

| 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) | HIV-1 | 0.3 nM | nih.govnih.gov |

| HBV | 160 nM | nih.govnih.gov |

Adenylyl Cyclase Modulation and cAMP Pathway Studies

Beyond its effects on nucleic acid synthesis, 2',3'-dideoxyadenosine and its derivatives can modulate the activity of adenylyl cyclase, a key enzyme in the cyclic AMP (cAMP) signaling pathway. sigmaaldrich.comncats.io Dideoxyadenosine has been shown to be a competitive inhibitor of adenylyl cyclase, leading to reduced intracellular levels of cAMP. ncats.io This inhibition of cAMP-mediated gene activation may contribute to its biological effects. ncats.io

Studies in various cell types have confirmed the inhibitory action of dideoxyadenosine on adenylyl cyclase. For example, in cultured bovine pulmonary arterial endothelial cells, 2',5'-dideoxyadenosine (B1206784) inhibited forskolin-stimulated adenylyl cyclase activity. nih.gov Similarly, in mouse brown adipocytes and rat skeletal muscle cells, 2',5'-dideoxyadenosine was used as an adenylyl cyclase inhibitor to study signaling pathways. nih.govnih.gov It is important to note that adenosine (B11128) and its analogs can also bind to an intracellular "P-site" on adenylyl cyclase, which is distinct from the cell surface purinergic receptors, to inhibit its activity. nih.gov

Interactions with Purinergic Receptors (e.g., P2X2/3)

Purinergic receptors are a family of receptors that bind extracellular purines and pyrimidines, such as adenosine and ATP. explorationpub.com They are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. explorationpub.com While adenosine and its analogs are the primary ligands for P1 receptors, the interaction of 2',3'-dideoxyadenosine with these receptors is less direct. As mentioned previously, dideoxyadenosine can inhibit adenylyl cyclase through an intracellular P-site, which is not classified as a purinergic receptor. nih.gov

P2X receptors are ligand-gated ion channels activated by ATP, and the P2X3 and P2X2/3 subtypes are predominantly expressed in nociceptive sensory neurons. nih.govnih.govfrontiersin.org The activation of these receptors by ATP is involved in pain signaling. nih.govfrontiersin.org While antagonists targeting P2X3 and P2X2/3 receptors are of therapeutic interest, there is currently no direct evidence to suggest that 2-cyano-2',3'-dideoxyadenosine specifically interacts with or modulates the activity of P2X2/3 receptors.

Other Putative Molecular Targets and Signaling Pathways

The metabolic activation of 2',3'-dideoxyadenosine can occur through multiple pathways in human T-lymphoid cells. nih.gov Besides direct phosphorylation by deoxycytidine kinase or adenosine kinase, it can be deaminated to 2',3'-dideoxyinosine, which is then phosphorylated and reaminated to form the active triphosphate. nih.gov This indirect pathway appears to be the primary route of activation in T-lymphoid cells. nih.gov

Furthermore, the modulation of the cAMP pathway by dideoxyadenosine can have downstream effects on various signaling cascades. For instance, in brown adipocytes, the adrenergic stimulation of glucose uptake is mediated by a cAMP-dependent pathway that involves protein kinase A (PKA) and phosphatidylinositol 3-kinase (PI3K). nih.gov Inhibition of adenylyl cyclase by dideoxyadenosine would be expected to interfere with such pathways.

Vi. Preclinical Biological Efficacy and Selectivity Studies of 2 Cyano 2 ,3 Dideoxyadenosine

In Vitro Antiviral Efficacy in Cellular Models

The antiviral activity of 2',3'-dideoxyadenosine (B1670502) and its analogues has been a subject of significant investigation, particularly focusing on retroviruses. The mechanism of action for this class of compounds generally involves the inhibition of viral reverse transcriptase, leading to the termination of the growing DNA chain.

Inhibition of Human Immunodeficiency Virus (HIV) Replication

Activity Against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV)

Dideoxynucleoside analogues have been evaluated for their potential against hepadnaviruses like HBV. The mechanism is similar to that in HIV, targeting the reverse transcription step in the HBV replication cycle. Although specific data for 2-Cyano-2',3'-dideoxyadenosine is absent, the broader class of 2',3'-dideoxynucleosides has demonstrated anti-HBV activity in vitro.

Broader Spectrum Antiviral Potential (e.g., Dengue Virus, SARS-CoV-2)

Research into the broader antiviral applications of dideoxyadenosine analogues has been conducted. For instance, a related compound, 3′-deoxy-3′-fluoroadenosine, has demonstrated potent, broad-spectrum antiviral activity against multiple arthropod-borne flaviviruses, including Tick-borne encephalitis virus (TBEV), West Nile Virus (WNV), and Zika Virus (ZIKV) in various host cell lines nih.govresearchgate.net. This compound was shown to suppress the replication of these medically important flaviviruses at low-micromolar concentrations nih.gov. The ability of such analogues to inhibit multiple flaviviruses suggests a potential for broad-spectrum activity that may extend to other RNA viruses nih.govresearchgate.net.

In Vitro Anticancer Efficacy in Cell Line Panels

The anticancer potential of nucleoside analogues has been an area of active research. A class of related compounds, 2'-deoxy-nucleoside-cyanoboranes, which includes derivatives of guanine, inosine (B1671953), adenine (B156593), and cytidine (B196190), has shown cytotoxic and antineoplastic activity in both murine and human cancer cell cultures duke.edu. These agents were found to preferentially inhibit DNA synthesis in Tmolt3 leukemic cells duke.edu. Their mechanism of action involves the inhibition of DNA polymerase-alpha and key enzymes in the de novo purine (B94841) synthesis pathway duke.edu. Furthermore, these cyanoborane derivatives were observed to cause DNA strand scission after prolonged incubation at high concentrations duke.edu.

Other synthetic analogues, such as those of makaluvamine which are marine alkaloids, have exhibited in vitro cytotoxicity against various human cancer cell lines nih.gov.

In Vitro Antibacterial Activity and DNA Synthesis Inhibition in Bacterial Strains

The parent compound, 2',3'-dideoxyadenosine (DDA), has demonstrated notable antibacterial activity in vitro against a variety of strains within the Enterobacteriaceae family nih.govresearchgate.net. A key finding is that DDA selectively inhibits the synthesis of deoxyribonucleic acid (DNA) in susceptible bacterial strains, while the synthesis of ribonucleic acid (RNA) and proteins remains unaffected nih.govresearchgate.net.

The concentration of DDA that inhibited bacterial DNA synthesis by 50% was found to correlate well with the minimal inhibitory concentration (MIC) determined through in vitro broth dilution assays nih.gov. This indicates a direct link between the compound's ability to halt DNA replication and its antibacterial efficacy.

| Bacterial Family | Activity Noted | Mechanism of Action |

|---|---|---|

| Enterobacteriaceae | Activity demonstrated against various strains | Inhibition of DNA synthesis |

Investigations in Preclinical In Vivo Models

Preclinical in vivo studies have provided further evidence of the biological activity of 2',3'-dideoxyadenosine (DDA). In experimental mouse infections, DDA was effective via the oral route against a range of pathogenic bacteria nih.gov. These studies highlighted the structural specificity required for in vivo activity, as closely related compounds were found to be inactive nih.gov.

| Bacterial Genus | In Vivo Efficacy in Mouse Models nih.gov |

| Salmonella | Active against 5 strains |

| Arizona | Active against 2 of 3 strains |

| Citrobacter | Active against 5 of 7 strains |

| Klebsiella | Active against 3 of 8 strains |

| Escherichia | Active against 3 of 5 strains |

| Shigella | Active against 1 of 3 strains |

| Serratia | Active against 3 of 15 strains |

In anticancer research, novel synthetic makaluvamine analogs have been evaluated in mouse xenograft models of breast cancer, where they were found to decrease tumor growth in a dose-dependent manner nih.gov. Similarly, 3′-deoxy-3′-fluoroadenosine showed in vivo activity in mouse models of TBEV and WNV infection nih.gov.

Efficacy in Relevant Animal Models of Viral Infection

While specific studies on the efficacy of 2-Cyano-2',3'-dideoxyadenosine in animal models of viral infection are not extensively detailed in available literature, the evaluation of similar dideoxyadenosine analogs provides a framework for its potential antiviral activity. For instance, the related compound 2'-β-fluoro-2',3'-dideoxyadenosine (FddA) has demonstrated potent anti-HIV activity in a severe combined immunodeficiency (SCID) mouse model reconstituted with human peripheral blood leukocytes (hu-PBL-SCID mice). nih.gov

In these studies, FddA was effective in preventing HIV infection. In initial experiments, none of the 44 mice treated with FddA developed HIV infection, compared to a 93% infection rate in the control group. nih.gov Follow-up studies confirmed this potent anti-HIV activity, with only 4 out of 20 FddA-treated mice showing evidence of infection compared to 18 out of 20 control mice. nih.gov Furthermore, FddA treatment was associated with a protective effect on human CD4+ T cells. nih.gov

These findings with a structurally related compound suggest that 2-Cyano-2',3'-dideoxyadenosine could exhibit significant antiviral efficacy in vivo, warranting further investigation in relevant animal models for various viral infections. The use of established models, such as rodent and non-human primate models, is crucial for evaluating therapeutic antibodies and antiviral compounds against a range of viruses, including hepatitis viruses, influenza, and retroviruses.

Efficacy in Relevant Animal Models of Cancer

The preclinical evaluation of novel compounds in animal models is a cornerstone of cancer research. While specific data on the efficacy of 2-Cyano-2',3'-dideoxyadenosine in animal models of cancer are not prominently available, the methodologies for such evaluations are well-established. Transgenic mouse models that spontaneously develop tumors closely mimicking human cancers are invaluable tools. For example, the KpB transgenic mouse model of serous ovarian cancer, which carries conditional alleles for KrasG12D and Pten, is utilized to assess the anti-tumor effects of investigational drugs.

In studies with other compounds, such as ONC201, this model has been used to demonstrate significant suppression of tumor growth. The assessment of efficacy in such models typically involves monitoring tumor progression and analyzing biomarkers such as Ki-67 for proliferation and the expression of key signaling proteins. These preclinical models provide a critical platform for the in vivo assessment of novel therapeutic agents like 2-Cyano-2',3'-dideoxyadenosine.

Selectivity Index and Differential Cellular Effects

The selectivity of a therapeutic agent is a key determinant of its clinical utility. For a compound like 2-Cyano-2',3'-dideoxyadenosine, it is crucial to understand its preferential effects on viral or cancerous processes over normal host cell functions.

Preferential Inhibition of Viral vs. Host Polymerases

The mechanism of action for many nucleoside analogs involves the inhibition of polymerases. The therapeutic efficacy of these compounds often hinges on their ability to selectively inhibit viral polymerases over host DNA and RNA polymerases. For instance, the triphosphate form of the cytidine analog azvudine (B1666521) (FNC) has been shown to inhibit several viral polymerases, including HIV-1 reverse transcriptase (RT) and hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), more efficiently than SARS-CoV-2 RdRp. nih.gov

The introduction of a cyano group at different positions on the nucleoside analog can influence the mechanism and spectrum of polymerase inhibition. Studies on 1'-cyano and 4'-cyano modified nucleotide analogs reveal that these modifications provide complementary strategies for targeting the polymerases of various respiratory RNA viruses. biorxiv.org For example, 1'-cyano modified analogs are effective against coronaviruses, while 4'-cyano modifications are more effective against picornaviruses and pneumoviruses. biorxiv.org This differential activity is attributed to the structural differences in the active sites of the viral polymerases. biorxiv.org It is hypothesized that 2-Cyano-2',3'-dideoxyadenosine would similarly exhibit preferential inhibition of viral polymerases, a critical aspect for its selectivity.

Assessment of Differential Cellular Effects in Non-Target Cell Lines

Evaluating the effects of a compound on non-target cell lines is essential for assessing its potential for off-target toxicity. While specific studies on 2-Cyano-2',3'-dideoxyadenosine in a wide range of non-target cell lines are not detailed, the general approach involves screening for cytotoxicity and other adverse cellular effects. For example, a library of 2-cyano-3-acrylamide small-molecule inhibitors was screened for cytotoxicity in RAW 264.7 murine macrophages, with cell viability above 80% relative to vehicle-treated cells considered non-toxic. nih.gov

The related compound, 2'-β-fluoro-2',3'-dideoxyadenosine (FddA), has been noted for its favorable pharmacokinetic profile, which, along with its potent anti-HIV activity, suggests a degree of selectivity. nih.gov The assessment of differential cellular effects for 2-Cyano-2',3'-dideoxyadenosine would involve comprehensive in vitro testing across various human cell lines to identify any potential for cytotoxicity and to establish a therapeutic window.

Viii. Comparative Analysis with Other Nucleoside and Nucleotide Analogs

Comparison with 2',3'-Dideoxyadenosine (B1670502) (ddA) and its Derivatives

2',3'-Dideoxyadenosine (ddA), a pioneering nucleoside analog, functions as a chain terminator in viral reverse transcriptase, a mechanism pivotal to its anti-HIV activity. nih.gov The absence of the 3'-hydroxyl group on the sugar moiety prevents the formation of the phosphodiester bond required for DNA chain elongation. nih.gov ddA itself is a prodrug, readily converted in vivo to its active form, 2',3'-dideoxyinosine (ddI), by adenosine (B11128) deaminase. nih.govncats.io Both ddA and ddI have demonstrated significant inhibition of HIV proliferation in T-cells by blocking the reverse transcription of viral RNA into DNA. ncats.io

The introduction of a cyano (-CN) group at the 2-position of the adenine (B156593) base in the 2',3'-dideoxyadenosine scaffold, creating 2-cyano-2',3'-dideoxyadenosine, represents a strategic modification aimed at altering its biological properties. While direct comparative studies focusing solely on 2-cyano-2',3'-dideoxyadenosine versus ddA are limited in the provided results, the principles of structure-activity relationships in nucleoside analogs allow for an informed analysis. The 2-cyano group is an electron-withdrawing moiety, which can influence the electronic distribution of the purine (B94841) ring. This alteration can affect key interactions, such as hydrogen bonding with target enzymes and susceptibility to metabolic enzymes like adenosine deaminase.

Derivatives of ddA have been explored to improve its pharmacological profile. For instance, the stereochemistry of the molecule is crucial, with studies on the β-L-enantiomers of ddA (β-L-ddA) revealing interesting enzymatic properties. Human deoxycytidine kinase, an enzyme involved in the activation of many nucleoside analogs, showed a surprising preference for β-L-ddA over its natural β-D-enantiomer, highlighting the potential of L-nucleosides as antiviral agents. nih.gov This suggests that the stereochemical configuration of 2-cyano-2',3'-dideoxyadenosine would also be a critical determinant of its activity.

The table below summarizes the core characteristics of ddA for a baseline comparison.

| Compound | Core Structure | Mechanism of Action | Key Metabolic Feature |

| 2',3'-Dideoxyadenosine (ddA) | Adenine base + 2',3'-dideoxyribose sugar | Chain terminator of reverse transcriptase nih.gov | Rapidly converted to 2',3'-dideoxyinosine (ddI) by adenosine deaminase nih.gov |

Distinctive Features and Advantages of 2-Cyano Modification over Other Substituents (e.g., Ethynyl (B1212043), Methyl)

Modifications at various positions on the nucleoside scaffold are a cornerstone of antiviral drug design, with the goal of enhancing potency, broadening the spectrum of activity, and reducing toxicity. nih.gov The introduction of a cyano group, particularly at the 1' or 4' position of the sugar ring, has been shown to confer distinct advantages compared to other substituents like ethynyl or methyl groups.

A primary effect of the cyano group is its influence on the sugar's conformational preference. Nuclear magnetic resonance (NMR) studies have demonstrated that 4'-cyano and 4'-ethynyl substitutions strongly stabilize the sugar ring in the C2'-exo/C3'-endo (North) conformation. asm.org This North conformation is often favored for efficient incorporation into the nascent DNA strand by viral polymerases like HIV reverse transcriptase. asm.org While both cyano and ethynyl groups promote this conformation, the 4'-cyano group can have a slightly greater effect on the phase angle of pseudorotation (PN) compared to the 4'-ethynyl group. asm.org In contrast, 4'-methyl and 4'-ethyl substitutions have a much smaller effect on the sugar pucker. asm.org

The 1'-cyano modification has also yielded compounds with surprising broad-spectrum antiviral activity. nih.gov In some instances, 1'-cyano analogues have shown higher potency and a wider range of activity compared to 1'-methyl or 1'-vinyl analogues, which also exhibited higher toxicity. nih.gov Conversely, a 1'-ethynyl analogue was found to be inactive. nih.gov The electronic nature and steric bulk of the substituent are key. The cyano group is a potent electron-withdrawing group, which can alter the reactivity and binding affinity of the nucleoside analog. mdpi.com For example, the high electrophilicity of a 2'-cyano group in the arabinofuranosylcytosine analog CNDAC leads to β-elimination after incorporation into DNA, causing a DNA strand break, a distinct mechanism-based action. mdpi.com

The following table compares the effects of different substituents on the properties of nucleoside analogs.

| Substituent | Position | Effect on Sugar Conformation | Impact on Biological Activity |

| Cyano (-CN) | 1' | Limits phosphorylation in some contexts due to sugar pucker changes. nih.gov | Can provide broad-spectrum antiviral activity. nih.govbeilstein-journals.org |

| 4' | Strongly stabilizes North conformation. asm.org | Correlates with efficient incorporation by viral polymerases; can decrease susceptibility to adenosine deaminase (ADA). asm.org | |

| Ethynyl (-C≡CH) | 4' | Stabilizes North conformation. asm.org | Can enhance antiviral activity against HIV and influenza. asm.orgmdpi.com |

| Methyl (-CH₃) | 1' | Reduced potency and narrower activity spectrum compared to 1'-cyano. nih.gov | Can act as a non-obligate chain terminator (at 2' position). nih.gov |

| 4' | Smaller effect on sugar conformation compared to cyano or ethynyl. asm.org | Generally leads to less potent compounds. |

Structure-Activity Relationships Across Various Nucleoside Analog Backbones

The biological activity of nucleoside analogs is a complex interplay between the nucleobase, the sugar moiety, and any modifications made to them. nih.gov Alterations to either part of the scaffold can dramatically affect recognition by cellular kinases (for activation), targeting of viral polymerases, and susceptibility to metabolic degradation. nih.govasm.org

Base Modifications: Modifications to the purine or pyrimidine (B1678525) base can profoundly impact antiviral activity. For example, adding a halogen like fluorine at the 2-position of the adenine base in 4'-substituted 2'-deoxyadenosine (B1664071) analogs significantly boosts antiviral activity against HIV. asm.org This 2-fluoro substitution has little effect on the sugar ring's conformation but makes the analog more resistant to catabolism by adenosine deaminase (ADA) due to its electron-withdrawing properties. asm.org Similarly, removing the N7 nitrogen from the adenine ring to create a 7-deaza analogue can lead to potent activity against viruses like Dengue virus (DENV). nih.gov Combining base and sugar modifications is a common strategy. However, success is not guaranteed; a 1'-cyano-2'-methyl-7,9-deaza adenosine analogue was found to be inactive against HCV, likely because the 1'-cyano group hindered the initial, crucial phosphorylation step. nih.gov

Sugar Modifications: The sugar moiety is a frequent target for modification. As discussed, substituents at the 2' and 4' positions are particularly critical. A 2'-methyl group can act as a non-obligate chain terminator, preventing the binding of the next nucleotide once incorporated. nih.gov Combining a 2'-fluoro and a 2'-methyl group in a cytidine (B196190) analog resulted in a compound with good activity against HCV and low cytotoxicity. nih.gov Modifications at the 4' position, such as with an ethynyl or cyano group, are known to lock the sugar in the biologically favorable North conformation, enhancing incorporation by viral polymerases. asm.orgresearchgate.net However, introducing a 4'-cyano group into an iso-dideoxyadenosine (iso-ddA) scaffold led to a decrease in anti-HIV-1 activity, suggesting that the conformational change induced by the cyano group was detrimental in this specific backbone. clockss.org

| Modification Type | Specific Example | Effect on Biological Activity |

| Base Modification | 2-Fluoro on adenine base | Enhances antiviral activity and resistance to deamination. asm.org |

| 7-Deazaadenine | Can impart potent activity against specific viruses like DENV. nih.gov | |

| Sugar Modification | 2'-Methyl | Acts as a non-obligate chain terminator. nih.gov |

| 4'-Ethynyl | Locks sugar in North conformation, boosting antiviral potency. asm.org | |

| Combined Modification | 1'-Cyano-2'-methyl-deazaadenosine | Inactive due to impaired phosphorylation. nih.gov |

Sugar Pucker: The conformation of the furanose ring (sugar pucker) is paramount. As established, many viral polymerases preferentially incorporate nucleotides with a North (C3'-endo) sugar pucker. asm.org Substituents that stabilize this conformation, such as 4'-cyano or 4'-ethynyl groups, often enhance the efficiency of incorporation and, consequently, antiviral potency. asm.org Conversely, modifications that favor a South (C2'-endo) conformation, which is more typical for natural deoxynucleosides, may result in weaker inhibitors. asm.org

Anomeric Configuration (α vs. β): Naturally occurring nucleosides exist as β-anomers, where the nucleobase is on the same side of the sugar ring as the C5' hydroxymethyl group. rsc.org However, synthetic α-anomers, where the base is in the opposite (trans) orientation, have also been investigated. rsc.org While often less active than their β-counterparts, some α-anomers have shown higher selectivity for tumor cells and lower toxicity, making them subjects of interest. rsc.org

Enantiomeric Configuration (D vs. L): Most clinically successful nucleoside analogs are D-enantiomers, mirroring natural nucleosides. However, L-enantiomers (the mirror image of the D-form) have emerged as powerful antiviral agents. A key example is Lamivudine (3TC). The discovery that enzymes can have different enantioselectivity is crucial. For instance, while adenosine deaminase is highly selective for D-enantiomers of ddA, human deoxycytidine kinase is more efficient at phosphorylating the unnatural β-L-enantiomer of ddA. nih.gov This "inversion of enantioselectivity" by a key activating enzyme demonstrates the significant potential of L-nucleoside analogs in drug development, as they may offer different activity spectra and resistance profiles. nih.gov

| Stereochemical Factor | Influence on Pharmacological Profile | Example |

| Sugar Pucker (North vs. South) | North conformation is often preferred by viral polymerases, enhancing incorporation and potency. asm.org | 4'-Cyano and 4'-ethynyl groups stabilize the North conformation. asm.org |

| Anomeric Configuration (α vs. β) | Natural nucleosides are β-anomers. Some α-anomers show higher selectivity for tumor cells. rsc.org | α-Deoxythioguanosine showed antitumor activity with less toxicity than the β-anomer. rsc.org |

| Enantiomeric Configuration (D vs. L) | L-enantiomers can exhibit potent antiviral activity and may be processed differently by host and viral enzymes. nih.gov | β-L-ddA is a better substrate for deoxycytidine kinase than its natural D-enantiomer. nih.gov |

Ix. Advanced Research Methodologies and Analytical Techniques for 2 Cyano 2 ,3 Dideoxyadenosine Studies

Chromatographic and Spectrometric Quantification of Compound and Metabolites (e.g., HPLC-MS/MS)

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a cornerstone for the sensitive and specific quantification of 2-cyano-2',3'-dideoxyadenosine and its metabolites in biological matrices. This technique offers the necessary resolution to separate the parent compound from structurally similar metabolites and endogenous molecules.

Detailed research findings have demonstrated the utility of HPLC-MS/MS for pharmacokinetic studies. For instance, a method was developed for the simultaneous determination of 2',3'-dideoxyinosine (ddI) and its active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate (ddA-TP), in human peripheral blood mononuclear cells. nih.gov This method utilized a HILIC column for separation and a triple-quadrupole mass spectrometer with electrospray ionization (ESI) for detection. nih.gov The established calibration curves showed excellent linearity over the concentration ranges of 0.5–200.0 ng/mL for ddI and 0.25–100.0 ng/mL for ddA-TP, with intra-day and inter-day precision being less than 15%. nih.gov

Similarly, LC-MS methods have been established for other related nucleoside analogs. For example, a method for quantifying the inosine (B1671953) analog, 4′-cyano-2′-deoxyinosine, in rat plasma demonstrated good linearity and a lower limit of quantification of 15.625 ng/mL. plos.org The precision and accuracy of these methods are critical for reliable pharmacokinetic modeling and understanding the disposition of the drug. plos.org

The following interactive table summarizes typical parameters for HPLC-MS/MS analysis of dideoxynucleosides:

| Parameter | Value/Condition | Reference |

| Chromatography | ||

| Column | HILIC (100mm×2.1mm, 1.7μm) | nih.gov |

| Mobile Phase | Gradient of aqueous 0.1% formic acid and methanol | plos.org |

| Flow Rate | 0.4 mL/min | plos.org |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Detection | Triple-quadrupole mass spectrometry | nih.gov |

| Linearity (ddI) | 0.5-200.0 ng/mL | nih.gov |

| Linearity (ddA-TP) | 0.25-100.0 ng/mL | nih.gov |

Enzymatic Assays for Kinase and Deaminase Activities

Enzymatic assays are crucial for understanding the metabolic activation and degradation of 2-cyano-2',3'-dideoxyadenosine. These assays measure the activity of key enzymes such as kinases, which phosphorylate the nucleoside to its active triphosphate form, and deaminases, which can inactivate the compound.

Studies on the parent compound, 2',3'-dideoxyadenosine (B1670502), have shown that it can be a substrate for enzymes like trans-N-deoxyribosylase from Lactobacillus helveticus, which can be used for the enzymatic synthesis of various 2',3'-dideoxynucleosides. nih.gov This highlights the broad substrate specificity of some nucleoside-metabolizing enzymes. nih.gov Furthermore, 2',3'-dideoxyadenosine is known to be an inhibitor of adenylate cyclase. ebi.ac.uk

Enzymatic assays typically involve incubating the compound with a purified enzyme or cell lysate and measuring the formation of the product or the depletion of the substrate over time. The results of these assays provide insights into the metabolic stability of the compound and its potential for activation within target cells.

Molecular Modeling and Computational Chemistry Approaches in Design and Mechanism Elucidation

Molecular modeling and computational chemistry are invaluable tools for the rational design of novel nucleoside analogs and for elucidating their mechanisms of action at a molecular level. These approaches can predict how a compound like 2-cyano-2',3'-dideoxyadenosine will bind to its target enzyme, such as a viral reverse transcriptase or a cellular kinase.

For instance, molecular modeling of 4'-C-cyano-2-amino-2'-deoxyadenosine (CAdA) triphosphate suggested that its 4'-cyano group fits well within the hydrophobic pocket of the hepatitis B virus reverse transcriptase (HBV-RT). nih.gov This favorable interaction is believed to contribute to its potent inhibitory activity. nih.gov In contrast, the longer 4'-ethynyl group of another potent inhibitor, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), is less well-accommodated by the shallower HBV-RT pocket. nih.gov

These computational studies can guide the synthesis of new derivatives with improved binding affinity and selectivity. By understanding the three-dimensional structure of the target protein and the conformational preferences of the nucleoside analog, researchers can make informed decisions about structural modifications that are likely to enhance antiviral activity. nih.govcdnsciencepub.com

Cellular and Molecular Biology Techniques for Target Validation

A variety of cellular and molecular biology techniques are employed to validate the intended biological targets of 2-cyano-2',3'-dideoxyadenosine and to assess its effects on cellular processes. These techniques are essential for confirming that the compound's antiviral or anticancer activity is a direct result of its interaction with the presumed target.

For example, Southern blot analysis has been used to demonstrate the potent activity of CAdA against both wild-type and entecavir-resistant HBV in Huh-7 cells transfected with HBV-containing plasmids. nih.gov This technique allows for the direct visualization and quantification of viral DNA replication in a cellular context.

Other relevant techniques include:

Cell viability assays: To determine the cytotoxic effects of the compound on different cell lines.

Gene knockdown or knockout experiments: To confirm that the presence of the target enzyme is necessary for the compound's activity.

Protein expression analysis (e.g., Western blotting): To examine the effect of the compound on the levels of specific cellular or viral proteins.

Primer extension assays: To study the termination of DNA synthesis by the triphosphate form of the nucleoside analog. uni-konstanz.de

Isotope Labeling in Metabolic Tracing Studies

Isotope labeling is a powerful technique used to trace the metabolic fate of 2-cyano-2',3'-dideoxyadenosine within a biological system. nih.govnih.gov By replacing one or more atoms in the molecule with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track the compound and its metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govdoi.org

This approach provides detailed information about:

Metabolic pathways: Identifying the enzymes and biochemical reactions involved in the metabolism of the compound.

Metabolite identification: Confirming the chemical structures of metabolites. doi.org

Flux analysis: Quantifying the rate of metabolic conversion through different pathways. nih.gov

For example, stable isotope-labeled substrates are used in conjunction with gas chromatography-mass spectrometry (GC-MS) to assess metabolic fluxes in models like the ex vivo working heart. nih.gov While not directly studying 2-cyano-2',3'-dideoxyadenosine, these methods provide a framework for how such studies could be designed. The use of isotopically labeled internal standards is also a critical component of quantitative HPLC-MS/MS methods, ensuring high accuracy and precision. nih.gov

X. Future Research Trajectories and Potential Applications of 2 Cyano 2 ,3 Dideoxyadenosine Preclinical

Exploration of Novel Therapeutic Indications (Preclinical)

While initial research has often centered on antiviral applications, particularly against HIV and Hepatitis B Virus (HBV), the unique properties of 2-cyano-2',3'-dideoxyadenosine analogs suggest their potential utility in other therapeutic areas. nih.gov Preclinical studies are beginning to explore these possibilities.

The anti-proliferative effects of nucleoside analogs make them prime candidates for anticancer research. Future preclinical investigations will likely involve screening 2-cyano-2',3'-dideoxyadenosine and its derivatives against a panel of cancer cell lines to identify potential efficacy. Mechanistic studies will be crucial to determine if their mode of action involves the inhibition of DNA polymerases or other cellular targets relevant to cancer biology. nih.govacs.org

Furthermore, the immunomodulatory effects of some nucleoside analogs open up avenues for their investigation in the context of autoimmune diseases and as adjuvants in cancer immunotherapy. uni-muenchen.de Preclinical models of autoimmune disorders will be instrumental in evaluating the potential of these compounds to modulate immune responses.

Development of Advanced Prodrug Strategies for Enhanced Delivery and Activation

A significant hurdle in the clinical application of nucleoside analogs is their delivery to target cells and subsequent activation via phosphorylation. To address this, advanced prodrug strategies are being actively pursued for 2-cyano-2',3'-dideoxyadenosine. The ProTide technology, which masks the phosphate (B84403) group of a nucleotide with an amino acid ester and an aryl group, has shown considerable success in enhancing the intracellular delivery and activation of other nucleoside analogs. nih.govacs.orgcardiff.ac.uk

Preclinical research in this area will focus on synthesizing and evaluating a variety of ProTide prodrugs of 2-cyano-2',3'-dideoxyadenosine. These studies will aim to optimize the chemical structure of the promoieties to achieve efficient cleavage by intracellular enzymes, leading to the release of the active triphosphate form of the drug. nih.govacs.org The stability of these prodrugs in biological fluids and their pharmacokinetic profiles in animal models will be key parameters for evaluation. nih.govnih.gov

Design of Next-Generation 2-Cyano-2',3'-dideoxyadenosine Analogs with Improved Potency and Specificity

The design and synthesis of next-generation analogs of 2-cyano-2',3'-dideoxyadenosine are central to improving its therapeutic index. Structure-activity relationship (SAR) studies will guide the rational design of new compounds with modifications at various positions of the purine (B94841) base and the sugar moiety. nih.gov For instance, substitutions at the 2-position of the adenine (B156593) ring have been shown to impact the susceptibility of nucleoside analogs to deamination by adenosine (B11128) deaminase (ADA), an enzyme that can inactivate these drugs. asm.org

Computational modeling and molecular docking studies will play a crucial role in predicting the binding affinity of novel analogs to their target enzymes, such as viral reverse transcriptases or cellular DNA polymerases. nih.gov These in silico approaches can help prioritize the synthesis of compounds with the highest potential for potent and selective inhibition. The ultimate goal is to develop analogs with enhanced antiviral or anticancer activity and reduced off-target effects.

Investigation of Combination Therapeutic Modalities in Preclinical Settings

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of viral infections and cancer. Preclinical studies will investigate the synergistic or additive effects of 2-cyano-2',3'-dideoxyadenosine analogs when used in combination with other therapeutic agents. For example, in the context of HIV, combining a nucleoside reverse transcriptase inhibitor (NRTI) like 2-cyano-2',3'-dideoxyadenosine with drugs that have different mechanisms of action, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or protease inhibitors, could lead to more profound and durable viral suppression. acs.orgplos.org

Similarly, in cancer research, combining 2-cyano-2',3'-dideoxyadenosine analogs with other chemotherapeutic agents or targeted therapies could enhance their efficacy and overcome drug resistance. Preclinical models, including cell culture and animal studies, will be essential for evaluating the effectiveness and potential toxicities of these combination regimens.

Elucidation of Remaining Biochemical and Cellular Mechanisms

A thorough understanding of the biochemical and cellular mechanisms of action of 2-cyano-2',3'-dideoxyadenosine is critical for its optimal development and use. While it is known that dideoxynucleosides act as chain terminators of DNA synthesis, the precise interactions with viral and cellular polymerases, as well as the impact of the 2'-cyano group on these interactions, require further investigation. pnas.org

Future research will employ advanced biochemical and cell-based assays to dissect the molecular details of its mechanism. This includes kinetic studies to determine the efficiency of incorporation and the inhibition constants for various polymerases. pnas.org Furthermore, identifying the cellular kinases responsible for the phosphorylation of 2-cyano-2',3'-dideoxyadenosine to its active triphosphate form is crucial for understanding its metabolic activation pathway. nih.gov Studies have shown that the presence of a 1'-cyano group can limit the initial phosphorylation step, highlighting the importance of this area of research. nih.gov

Methodological Advancements for Comprehensive Characterization

The comprehensive characterization of 2-cyano-2',3'-dideoxyadenosine and its metabolites is essential for preclinical and potential future clinical development. This necessitates the development and validation of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for the quantitative determination of these compounds in biological matrices such as plasma and tissues. nih.govnih.gov

Q & A

Basic Research Questions

Q. What is the role of 2',3'-dideoxyadenosine derivatives in DNA sequencing methodologies?

- Answer: 2',3'-dideoxyadenosine triphosphate (ddATP) acts as a chain-terminating inhibitor in Sanger sequencing. DNA polymerases incorporate ddATP instead of deoxyadenosine triphosphate (dATP) during replication, halting elongation due to the absence of 3'-hydroxyl groups required for phosphodiester bond formation . This principle enables high-resolution fragment analysis via capillary electrophoresis or gel-based systems. Methodologically, optimizing ddATP:dATP ratios is critical to balance sequence read length and termination efficiency .

Q. How are 2',3'-dideoxyadenosine analogs synthesized, and what purification challenges arise?

- Answer: Synthesis typically involves selective deoxygenation of adenosine precursors. For example, hydrogenolysis of bromo-acetylated intermediates can yield 2',3'-dideoxy derivatives, as seen in the synthesis of 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) . Purification challenges include separating stereoisomers (e.g., α- vs. β-anomers) and removing residual catalysts (e.g., palladium from hydrogenolysis). Reverse-phase HPLC with C18 columns and methanol/water gradients is commonly employed, with monitoring via UV absorption at 260 nm .

Q. What are the key considerations for handling 2',3'-dideoxyadenosine derivatives in experimental settings?

- Answer: These compounds require storage at -20°C to prevent degradation . Handling precautions include wearing gloves, protective eyewear, and masks to avoid inhalation or skin contact, as some analogs (e.g., 7-deaza-2',3'-dideoxyadenosine) may exhibit uncharacterized toxicity . Solubility in aqueous buffers can be enhanced using DMSO, but concentrations >5% (v/v) should be avoided to prevent enzyme inhibition in functional assays .

Advanced Research Questions

Q. How do structural modifications at the 2' and 3' positions of adenosine influence adenosine receptor binding and antagonism?

- Answer: Removal of 2'- and 3'-hydroxyl groups abolishes agonist activity at A1 adenosine receptors, as demonstrated by ddCHA, which lacks the ability to inhibit adenylate cyclase but acts as a competitive antagonist (Ki = 4.8 µM for A1 receptors) . The absence of hydroxyl groups disrupts hydrogen bonding with residues in the receptor's ligand-binding pocket, critical for agonist-induced conformational changes. Methodologically, radioligand displacement assays (e.g., using [³H]DPCPX) and GTP sensitivity tests are used to distinguish antagonists from partial agonists .

Q. What experimental strategies resolve contradictions in reported binding affinities of 2',3'-dideoxyadenosine derivatives?

- Answer: Discrepancies often arise from variations in receptor isoform expression (e.g., rat vs. human A1 receptors) or assay conditions (e.g., membrane preparation methods). Normalizing Ki values to a reference antagonist (e.g., DPCPX) and using GTPγS to stabilize receptor conformations can improve reproducibility . Additionally, molecular dynamics simulations of receptor-ligand interactions can identify critical residues influencing affinity, guiding targeted mutagenesis studies .

Q. How can analytical techniques differentiate impurities in synthetic 2',3'-dideoxyadenosine batches?

- Answer: LC-MS with electrospray ionization (ESI) is preferred for detecting deamination products (e.g., conversion to inosine analogs) and residual solvents. NMR (¹H and ¹³C) confirms regiochemical purity, particularly distinguishing 2',3'-dideoxy from 2',5'-dideoxy isomers . For quantifying trace metals (e.g., palladium from catalysis), inductively coupled plasma mass spectrometry (ICP-MS) is recommended, with acceptable limits <10 ppm .

Methodological Notes

- Chain Termination Optimization: Titrate ddNTP:dNTP ratios (1:50 to 1:200) to maximize read length while ensuring detectable termination events .

- Receptor Binding Assays: Use scintillation proximity assays (SPA) with non-hydrolyzable GTP analogs to minimize signal noise in membrane preparations .

- Synthetic Quality Control: Implement orthogonal analytical methods (HPLC, NMR, MS) to verify purity and stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |